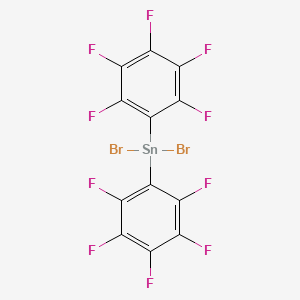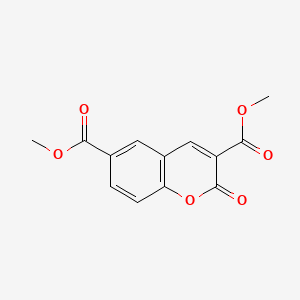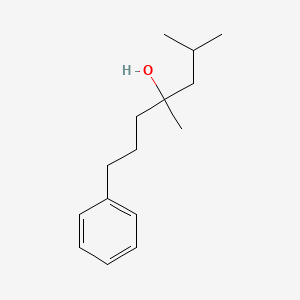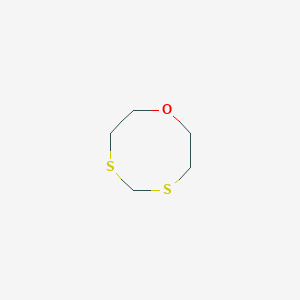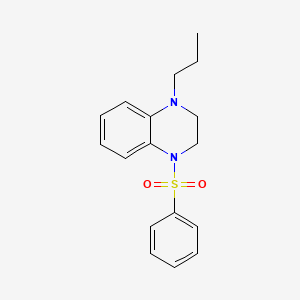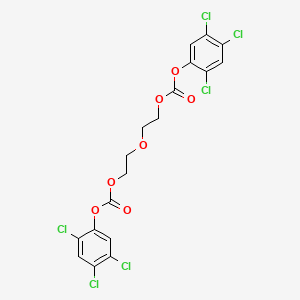
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate is a chemical compound with the molecular formula C16H10Cl6O5 It is known for its unique structure, which includes two trichlorophenyl groups connected by an oxydiethane bridge and biscarbonate functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate typically involves the reaction of 2,4,5-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with oxydiethane to form the final product. The reaction conditions usually require a dry solvent like toluene and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5330-24-5 |
|---|---|
Formule moléculaire |
C18H12Cl6O7 |
Poids moléculaire |
553.0 g/mol |
Nom IUPAC |
2-[2-(2,4,5-trichlorophenoxy)carbonyloxyethoxy]ethyl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C18H12Cl6O7/c19-9-5-13(23)15(7-11(9)21)30-17(25)28-3-1-27-2-4-29-18(26)31-16-8-12(22)10(20)6-14(16)24/h5-8H,1-4H2 |
Clé InChI |
AMCZFOLGVULOSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)OCCOCCOC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)
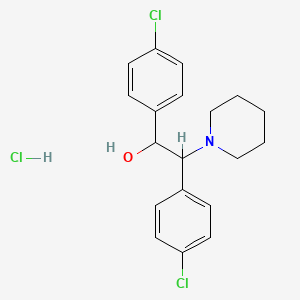

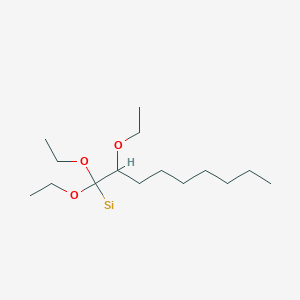
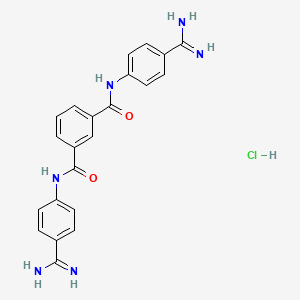
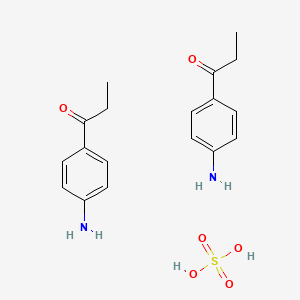
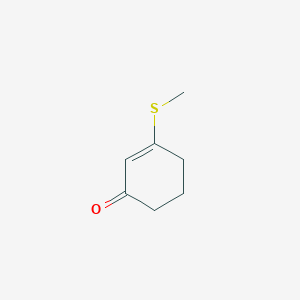
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
